molecular formula C26H26N6O4S3 B13828967 2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]

2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone]

Cat. No.: B13828967
M. Wt: 582.7 g/mol
InChI Key: KXYIQDMDGXBJFM-UHFFFAOYSA-N
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Description

2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone] is a complex organic compound that features a thiadiazole ring and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone] typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. The process often requires the use of solvents like ethanol and the presence of catalysts such as triethylamine . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete reaction and high yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides . The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone] involves its interaction with various molecular targets. In antimicrobial applications, it likely disrupts cell membrane integrity or interferes with essential enzymatic processes . The thiadiazole ring and pyrazole moieties may interact with specific proteins or DNA, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[1-(5-hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone] apart is the combination of both thiadiazole and pyrazole structures in a single molecule.

Properties

Molecular Formula

C26H26N6O4S3

Molecular Weight

582.7 g/mol

IUPAC Name

1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-[[5-[2-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C26H26N6O4S3/c1-17-13-25(35,19-9-5-3-6-10-19)31(29-17)21(33)15-37-23-27-28-24(39-23)38-16-22(34)32-26(36,14-18(2)30-32)20-11-7-4-8-12-20/h3-12,35-36H,13-16H2,1-2H3

InChI Key

KXYIQDMDGXBJFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)CSC3=NN=C(S3)SCC(=O)N4C(CC(=N4)C)(C5=CC=CC=C5)O

Origin of Product

United States

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